4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide
CAS No.: 667891-82-9
Cat. No.: VC21493610
Molecular Formula: C16H20N2O2S
Molecular Weight: 304.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 667891-82-9 |
|---|---|
| Molecular Formula | C16H20N2O2S |
| Molecular Weight | 304.4g/mol |
| IUPAC Name | 4-tert-butyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C16H20N2O2S/c1-16(2,3)13-7-9-15(10-8-13)21(19,20)18-12-14-6-4-5-11-17-14/h4-11,18H,12H2,1-3H3 |
| Standard InChI Key | FSBFQFMQMMIEOQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 |
Introduction
Structural Characterization and Properties
Chemical Identity and Basic Properties
4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide is an organic compound with molecular formula C16H20N2O2S and molecular weight of 304.4 g/mol. The compound is characterized by a benzenesulfonamide core featuring a tert-butyl group at the para position and a pyridin-2-ylmethyl moiety attached to the sulfonamide nitrogen. This structural arrangement gives the compound its distinctive chemical properties and potential biological activities. The IUPAC name of the compound is 4-tert-butyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, which helps in its systematic identification in chemical databases and literature. The compound is registered with CAS number 667891-82-9, providing a unique identifier for referencing in chemical databases and scientific literature.
Structural Representation and Identification
The compound can be represented using various chemical notations that facilitate its identification and structural analysis. The Standard InChI for the compound is InChI=1S/C16H20N2O2S/c1-16(2,3)13-7-9-15(10-8-13)21(19,20)18-12-14-6-4-5-11-17-14/h4-11,18H,12H2,1-3H3, providing a unique string representation of its structure. The Standard InChIKey FSBFQFMQMMIEOQ-UHFFFAOYSA-N serves as a condensed digital representation that can be used for web searches and database queries. The SMILES notation CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 offers another linear string representation of the molecular structure that is widely used in computational chemistry. These identifiers collectively provide unambiguous ways to reference and search for the compound across various chemical databases and literature.
Table 1: Physical and Chemical Properties of 4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide
| Property | Value |
|---|---|
| CAS Number | 667891-82-9 |
| Molecular Formula | C16H20N2O2S |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | 4-tert-butyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C16H20N2O2S/c1-16(2,3)13-7-9-15(10-8-13)21(19,20)18-12-14-6-4-5-11-17-14/h4-11,18H,12H2,1-3H3 |
| Standard InChIKey | FSBFQFMQMMIEOQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 |
| Solubility | 44.1 μg/mL |
| PubChem Compound ID | 849941 |
Structural Analogs and Comparative Analysis
Related Compounds and Structural Variations
Several structural analogs of 4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide exist with variations in the position of the nitrogen atom in the pyridine ring or other substituents. One such analog is 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, which differs from our target compound in that the nitrogen atom is at position 3 of the pyridine ring rather than position 2 . Another related compound is 4-tert-butyl-N-(pyridin-4-ylmethyl)benzenesulfonamide (CAS No. 660436-76-0), where the nitrogen is at position 4 of the pyridine ring . These positional isomers may exhibit different physical, chemical, and biological properties due to the change in the electronic distribution and spatial arrangement of the molecules. The study of these structural analogs provides valuable insights into structure-activity relationships and helps in understanding how minor structural changes can influence the behavior and properties of these compounds.
Biological Activities and Applications
Insights from Related Benzenesulfonamide Compounds
Comparative Analysis with Positional Isomers
Property Variations Among Positional Isomers
The change in nitrogen position among the positional isomers likely results in variations in several key properties. The basicity of the pyridine nitrogen would differ among the isomers, with the 4-position typically being the most basic and the 2-position often being the least basic due to steric and electronic effects. The dipole moment of the molecules would also vary, affecting solubility in different solvents and interaction with biological targets. Crystallographic studies of the 3-ylmethyl analog revealed specific intermolecular interactions including π–π stacking and hydrogen bonding , which would differ in the 2-ylmethyl and 4-ylmethyl analogs due to the different spatial arrangement of the nitrogen. These variations in properties among the positional isomers highlight the importance of subtle structural changes in determining the behavior and applications of these compounds. The study of such structure-property relationships provides valuable insights for the design and development of compounds with tailored properties for specific applications in medicinal chemistry, materials science, or other fields.
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